molecular formula C12H21ClN4O B4354846 N-butyl-N'-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea

N-butyl-N'-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B4354846
M. Wt: 272.77 g/mol
InChI Key: QUOAIAWKMIMUGL-UHFFFAOYSA-N
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Description

N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea typically involves the reaction of N-butylurea with 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea include other pyrazole derivatives with different substituents on the pyrazole ring. Examples include:

  • N-butyl-N’-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]urea
  • N-butyl-N’-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]urea

Uniqueness

The uniqueness of N-butyl-N’-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea lies in its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups may confer distinct properties compared to other pyrazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-3-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN4O/c1-4-5-6-14-12(18)15-7-8-17-10(3)11(13)9(2)16-17/h4-8H2,1-3H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOAIAWKMIMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCN1C(=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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